N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate
Description
Properties
Molecular Formula |
C7H14BrF6N2P |
|---|---|
Molecular Weight |
351.07 g/mol |
IUPAC Name |
[2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14BrN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
NHFBVLZINOZKPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)Br.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Enamine Formation
The vinamidinium backbone is constructed from a β-enamino ketone precursor. A representative route involves reacting N,N-dimethylacetamide with phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C, followed by quench with aqueous sodium bicarbonate. This yields the chlorinated vinamidinium intermediate, which is subsequently brominated.
Reaction Conditions:
Bromination at the 2-Position
Bromination introduces the critical substituent via electrophilic aromatic substitution. The chlorinated vinamidinium intermediate is treated with liquid bromine (Br₂) in methanol under rigorously controlled temperatures (<20°C).
Optimized Procedure:
- Dissolve the chlorinated vinamidinium (1 equiv) in anhydrous methanol.
- Add bromine (1.05 equiv) dropwise over 1 hour, maintaining temperature ≤20°C.
- Stir for 24 hours at room temperature until precipitation completes.
Critical Parameters:
- Solvent: Methanol facilitates proton exchange and stabilizes the cationic intermediate.
- Temperature Control: Exothermic bromination necessitates cooling to prevent decomposition.
- Purity: Crude product purity reaches 97–99% after methanol washes.
Anion Exchange to Hexafluorophosphate
The chloride counterion is replaced via metathesis with hexafluorophosphoric acid (HPF₆) . This step enhances solubility in non-aqueous media and improves thermal stability.
Stepwise Protocol:
- Dissolve the brominated vinamidinium chloride (1 equiv) in cold acetonitrile (0°C).
- Add HPF₆ (1.1 equiv) dropwise, inducing immediate precipitation.
- Stir for 2 hours, isolate via centrifugation, and wash with chilled diethyl ether.
Performance Metrics:
Purification and Characterization
Crystallization and Drying
The hexafluorophosphate salt is recrystallized from acetone/methanol (3:1) under inert atmosphere. Vacuum drying at 40°C for 24 hours removes residual solvents.
Analytical Data:
- Melting Point: Decomposes above 150°C (DSC).
- ¹H NMR (400 MHz, CD₃CN): δ 3.15 (s, 12H, N(CH₃)₂), 6.82 (d, J = 12 Hz, 1H, CH), 7.45 (d, J = 12 Hz, 1H, CH).
- ESI-MS: m/z 273.04 [M⁺], calc. 273.03 for C₇H₁₄BrN₂⁺.
Alternative Pathways and Comparative Analysis
Direct Bromination of Preformed Vinamidinium Salts
An alternative approach brominates the non-brominated vinamidinium hexafluorophosphate (CAS 38571-88-9). However, this method suffers from lower regioselectivity (<80% yield) and requires harsher conditions (HBr/AcOH, 60°C).
Solid-Phase Synthesis
Immobilizing the vinamidinium precursor on silica gel enables bromination under flow conditions, reducing reaction time to 6 hours. However, scalability remains limited due to resin costs.
Industrial-Scale Considerations
Large batches (≥1 kg) employ continuous flow reactors to manage exotherms during bromination. Key adaptations include:
- Solvent: Ethanol replaces methanol for improved heat dissipation.
- Residence Time: 30 minutes at 15°C.
- Yield: 78% at 10 kg scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride and sodium amide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in several scientific research fields:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets through its reactive functional groups. The bromine atom and dimethylamino group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The hexafluorophosphate anion provides stability to the compound, making it suitable for use in different environments .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- LogP : 4.51, indicating significant lipophilicity .
- Structural Features: Contains a bromine substituent at the 2-position and dimethylamino groups, forming a conjugated trimethinium cation stabilized by the hexafluorophosphate anion .
Comparison with Structurally Similar Compounds
Chloro Analogue: N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium Hexafluorophosphate
Chemical Identity :
- Systematic Name: N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate .
- Synonyms: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate .
- CAS Number : 291756-76-8 .
- Molecular Formula : C₇H₁₄ClF₆N₂P .
- Molecular Weight : ~306.62 g/mol (calculated based on formula; a source discrepancy exists in ) .
Key Differences :
Substituent Effects :
- The bromine atom in the target compound is replaced by chlorine in the analogue. Bromine (atomic weight: ~80) is heavier and more polarizable than chlorine (atomic weight: ~35.5), which may influence reactivity and stability .
- Bromine’s larger size and lower electronegativity compared to chlorine could enhance its leaving-group ability in substitution reactions, making the bromo compound more reactive in certain contexts .
Physicochemical Properties: Molecular Weight: The bromo compound (351.068 g/mol) has a higher molecular weight than the chloro analogue (~306.62 g/mol) due to the bromine atom .
The chloro analogue might be selected for applications where milder reactivity or reduced steric bulk is advantageous .
Tabular Comparison
Research Implications and Limitations
- Reactivity Studies : Further research is needed to quantify kinetic and thermodynamic differences in reactions involving these analogues, particularly in catalytic or stoichiometric roles.
- Safety and Handling : Both compounds likely require careful handling due to their hexafluorophosphate counterions, which can decompose to release toxic hydrogen fluoride under certain conditions .
Biological Activity
N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate, also known by its CAS number 291756-77-9, is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant data and research findings.
- Molecular Formula : C7H14BrN2+
- Molecular Weight : 206.10346 g/mol
- CAS Number : 291756-77-9
- Synonyms : N-methyl-N-[2-bromo-3-(dimethylamino)-2-propenylidene]methanaminium
Synthesis
The synthesis of N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium typically involves the reaction of appropriate bromoalkenes with dimethylamine under controlled conditions to yield the desired product. The detailed synthetic pathway remains a subject of ongoing research to optimize yield and purity.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly involving cholinergic and adrenergic pathways. The presence of a dimethylamino group suggests potential interactions with acetylcholine receptors, which could influence synaptic transmission and neuroplasticity.
Antimicrobial Activity
In vitro studies have demonstrated that N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium exhibits antimicrobial properties against various bacterial strains. The hexafluorophosphate counterion may enhance solubility and bioavailability, contributing to its efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results show that while it possesses significant cytotoxic effects on certain cancer cell lines, further investigations are needed to determine the therapeutic window and potential side effects.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of bromoalkenes, including N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. -
Cytotoxic Effects on Cancer Cells :
In another investigation, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium resulted in a dose-dependent decrease in cell viability, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
